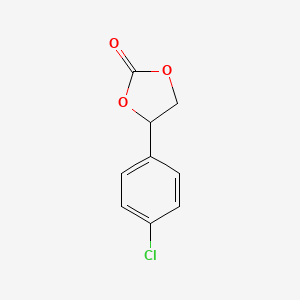
4-(4-Chlorophenyl)-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of dioxolanes, which are five-membered cyclic ethers containing two oxygen atoms.
- The compound features a chlorophenyl group (4-chlorophenyl) attached to a dioxolane ring.
- Its structure is shown below:
Structure:OC(C1C(C(C(C1O)O)O)O)C2=CC=C(C2)Cl
4-(4-Chlorophenyl)-1,3-dioxolan-2-one: is a chemical compound with the molecular formula CHClO.
Métodos De Preparación
Synthetic Routes: The synthesis of 4-(4-chlorophenyl)-1,3-dioxolan-2-one can be achieved through various methods, including cyclization reactions involving chlorophenyl-substituted precursors.
Industrial Production: While there isn’t a specific industrial-scale production method, laboratory-scale synthesis is feasible.
Análisis De Reacciones Químicas
Reactivity: 4-(4-Chlorophenyl)-1,3-dioxolan-2-one can undergo various reactions
Common Reagents and Conditions: Alkali hydroxides (e.g., NaOH) are used for hydrolysis. Nucleophiles (e.g., amines) can replace the chlorine atom.
Major Products: The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigating potential bioactivity or pharmacological effects.
Industry: Limited applications due to its specialized structure.
Mecanismo De Acción
Notable Mechanism: Unfortunately, detailed information on its mechanism of action is scarce in the literature.
Targets and Pathways: Further research is needed to elucidate its biological targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other dioxolanes, such as fenvalerate (a pesticide) and sulphenone , share structural similarities
Uniqueness: The chlorophenyl substitution in 4-(4-chlorophenyl)-1,3-dioxolan-2-one sets it apart from related compounds.
Remember that this compound’s applications and properties are still an active area of research, and further investigations may reveal additional insights
Propiedades
Número CAS |
122606-55-7 |
|---|---|
Fórmula molecular |
C9H7ClO3 |
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2 |
Clave InChI |
ZPRQKRGNDGAETC-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)
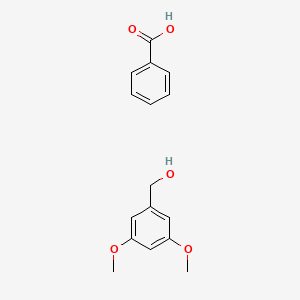
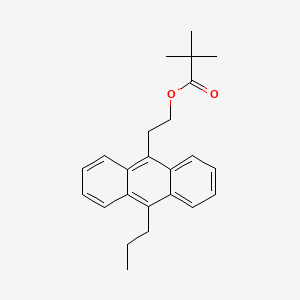
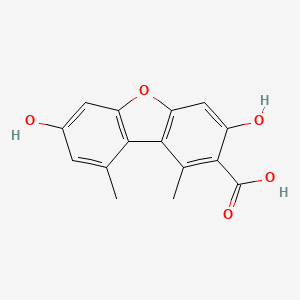
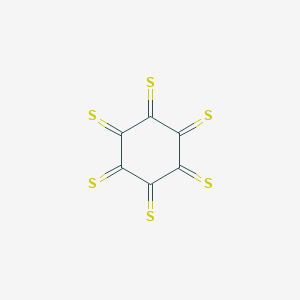
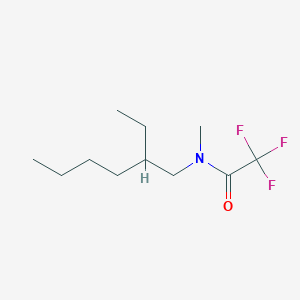
![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
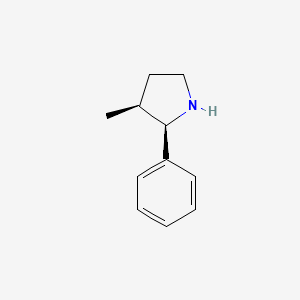
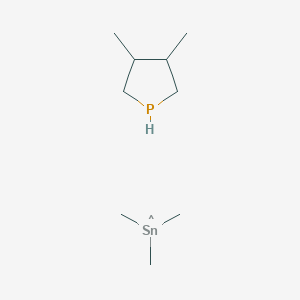
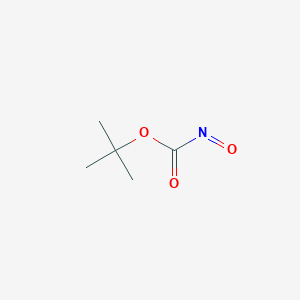
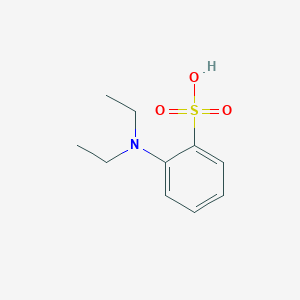
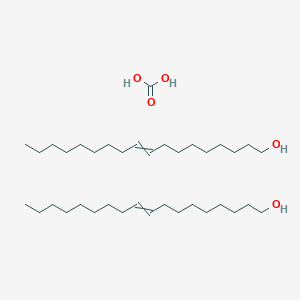
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
